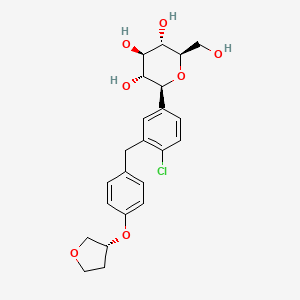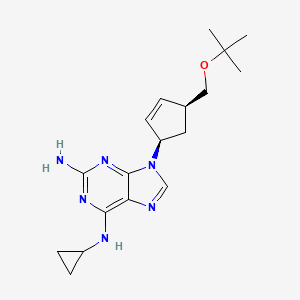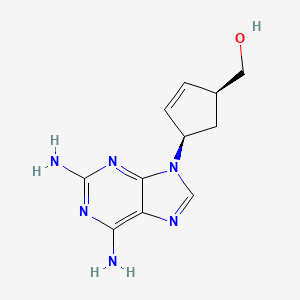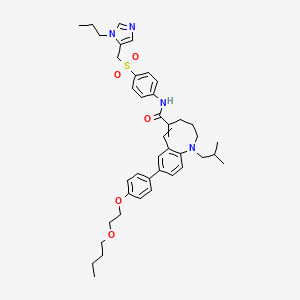
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydrogen Transfer Reagent
The 1,4-dihydropyridine scaffold, which is a part of the compound, is often used in medicinal chemistry and organic synthesis due to its ability to act as a hydrogen transfer reagent . This allows it to emulate NAD(P)H reducing agents, which are crucial in many biological reactions .
Building Blocks for New Molecules
The compound can serve as a scaffold for the synthesis of new 1,4-dihydropyridine molecules . This is particularly useful in the field of drug discovery, where novel structures are constantly being explored .
Antihypertensive Drugs
1,4-Dihydropyridines, which include this compound, are known for their use as antihypertensive drugs . They function as calcium channel blockers, helping to lower blood pressure .
Anticancer Activity
Some 1,4-Dihydropyridines have shown anticancer activity . While it’s not clear if this specific compound has been tested for this application, it’s possible that it could have similar properties .
Antimicrobial Activity
1,4-Dihydropyridines have also been found to have antimicrobial activity . This makes them potentially useful in the development of new antibiotics .
Neuroprotective Potential
Certain 1,4-Dihydropyridines have demonstrated neuroprotective potential . They could potentially be used in the treatment of neurodegenerative diseases .
Antioxidant Properties
1,4-Dihydropyridines are known to have antioxidant properties . This means they could potentially be used to protect the body’s cells from damage caused by free radicals .
Anti-inflammatory Activity
The compound has been screened for its in vitro anti-inflammatory activity . This suggests potential use in the treatment of conditions characterized by inflammation .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7,11,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZHDDQUXWJPQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)



![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)

